molecular formula C19H25NO2 B12473472 N-(2-adamantyl)-N-[2-(1,3-benzodioxol-5-yl)ethyl]amine

N-(2-adamantyl)-N-[2-(1,3-benzodioxol-5-yl)ethyl]amine

Cat. No.: B12473472
M. Wt: 299.4 g/mol
InChI Key: DZTGASJFTSWFHT-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]ADAMANTAN-2-AMINE is a complex organic compound that features a benzodioxole moiety and an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]ADAMANTAN-2-AMINE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment of the Adamantane Group: The adamantane group is introduced via a nucleophilic substitution reaction. This step often involves the use of adamantane-2-amine as a nucleophile.

    Final Coupling: The benzodioxole and adamantane moieties are coupled using a suitable linker, often through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]ADAMANTAN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The adamantane group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

N-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]ADAMANTAN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]ADAMANTAN-2-AMINE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-1-[2-(1H-IMIDAZOL-1-YL)-6-METHYLPYRIMIDIN-4-YL]-D-PROLINAMIDE: Shares the benzodioxole moiety but differs in the attached functional groups.

    1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Contains the benzodioxole ring but has a different core structure.

Uniqueness

N-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]ADAMANTAN-2-AMINE is unique due to its combination of the benzodioxole and adamantane structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]adamantan-2-amine

InChI

InChI=1S/C19H25NO2/c1-2-17-18(22-11-21-17)10-12(1)3-4-20-19-15-6-13-5-14(8-15)9-16(19)7-13/h1-2,10,13-16,19-20H,3-9,11H2

InChI Key

DZTGASJFTSWFHT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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